3-Fluoro-10H-phenothiazine
Overview
Description
3-Fluoro-10H-phenothiazine is a fluorinated derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazines are known for their diverse pharmacological properties and have been extensively studied for their applications in medicine, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-10H-phenothiazine can be synthesized through several methods, one of which involves the Smiles rearrangement. This method typically starts with the reaction of 2-aminobenzenethiols and O-halonitrobenzenes. The reaction conditions often include the use of alcoholic potassium hydroxide as a base, followed by heating to induce the rearrangement .
Another method involves the direct fluorination of 10H-phenothiazine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-10H-phenothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (30%) in glacial acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: this compound-5,5-dioxide (sulfone).
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-10H-phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with dopamine receptors, particularly D1 and D2 receptors, which are involved in the regulation of mood and behavior.
Pathways Involved: It can modulate the activity of the reticular activating system, affecting basal metabolism, body temperature, wakefulness, and vasomotor tone.
Comparison with Similar Compounds
3-Fluoro-10H-phenothiazine can be compared with other similar compounds, such as:
10H-phenothiazine: The parent compound without the fluorine substitution. It has similar pharmacological properties but may differ in potency and efficacy.
3-Trifluoromethyl-10H-phenothiazine: Another fluorinated derivative with a trifluoromethyl group instead of a single fluorine atom.
10H-phenothiazine-5,5-dioxide: The oxidized form of phenothiazine, which has different chemical and biological properties compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-fluoro-10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDZYFUALQXWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287621 | |
Record name | 3-Fluoro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397-59-1 | |
Record name | 3-Fluoro-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=397-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC51792 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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